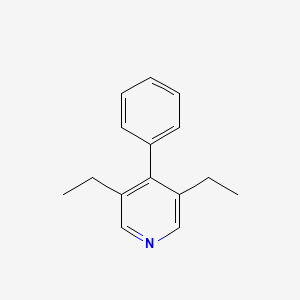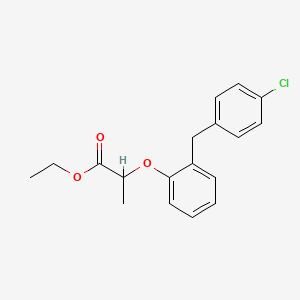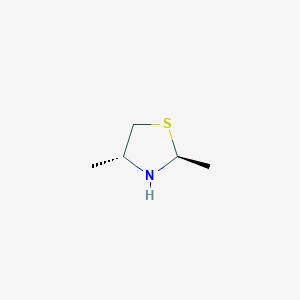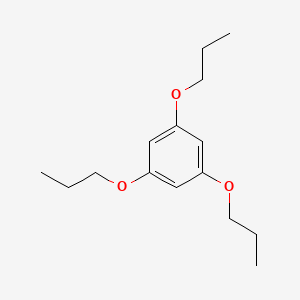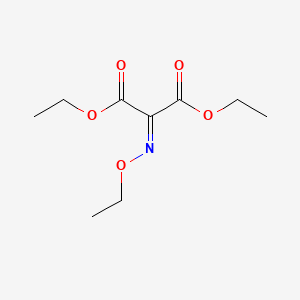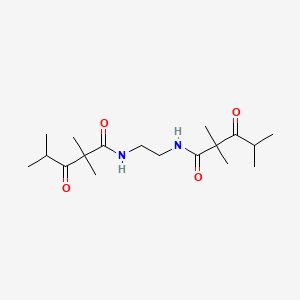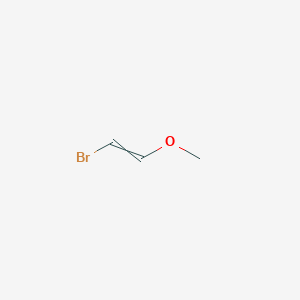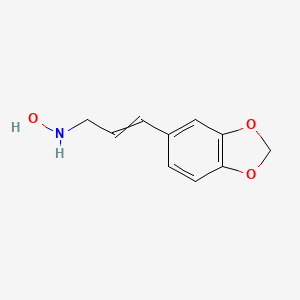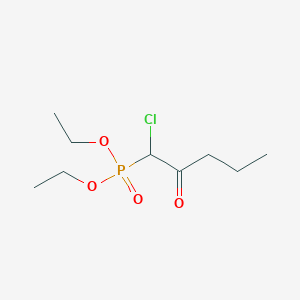
Diethyl (1-chloro-2-oxopentyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-chloro-2-oxopentyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a chlorinated oxopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-chloro-2-oxopentyl)phosphonate typically involves the reaction of diethyl phosphite with a chlorinated ketone under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 1-chloro-2-pentanone in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-chloro-2-oxopentyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form phosphonate esters with higher oxidation states.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include diethyl (1-azido-2-oxopentyl)phosphonate, diethyl (1-thio-2-oxopentyl)phosphonate, and diethyl (1-alkoxy-2-oxopentyl)phosphonate.
Oxidation: Products include diethyl (1-chloro-2-oxo-2-pentyl)phosphonate.
Reduction: Products include diethyl (1-chloro-2-hydroxypentyl)phosphonate.
Scientific Research Applications
Diethyl (1-chloro-2-oxopentyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active phosphonates, which can act as enzyme inhibitors or signaling molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of diethyl (1-chloro-2-oxopentyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxopropyl)phosphonate
- Diethyl (1-chloro-2-oxo-2-phenylethyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
Uniqueness
Diethyl (1-chloro-2-oxopentyl)phosphonate is unique due to its specific chlorinated oxopentyl chain, which imparts distinct reactivity and biological activity compared to other phosphonates. This structural feature allows for selective interactions with biological targets and provides versatility in synthetic applications .
Properties
CAS No. |
66051-19-2 |
|---|---|
Molecular Formula |
C9H18ClO4P |
Molecular Weight |
256.66 g/mol |
IUPAC Name |
1-chloro-1-diethoxyphosphorylpentan-2-one |
InChI |
InChI=1S/C9H18ClO4P/c1-4-7-8(11)9(10)15(12,13-5-2)14-6-3/h9H,4-7H2,1-3H3 |
InChI Key |
JUJVETVWPHPGOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(P(=O)(OCC)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
